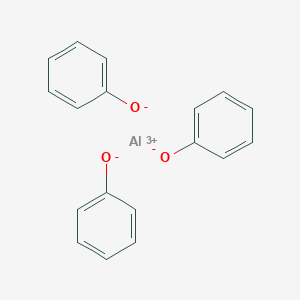

トリフェノールアルミニウム

概要

説明

Aluminium triphenolate is a useful research compound. Its molecular formula is C18H15AlO3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.

The exact mass of the compound Aluminium triphenolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminium triphenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminium triphenolate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高機能有機炭酸エステルの合成

アミノトリフェノレート配位子骨格に基づくアルミニウム錯体は、エポキシドとCO2から調製された高機能有機炭酸エステルの形成において、前例のない高い活性(初期TOFは最大36,000h –1)、幅広い基質範囲、および官能基耐性を示します . この開発された触媒プロトコルは、安価で豊富で無毒の金属を使用する低触媒負荷と比較的高温の反応条件によってさらに特徴付けられます .

シクロヘキセンオキシドの開環重合

一連の新規アミントリフェノレート鉄錯体が合成され、UV、IR、元素分析、および高分解能質量分析によって特性評価されました . これらの錯体は、シクロヘキセンオキシド(CHO)の開環重合(ROP)に適用され、助触媒の存在下で優れた活性(TOF>11050h –1)を示しました .

作用機序

Target of Action

Aluminium triphenolate, also known as aluminium phenolate , is a metalloorganic compound that primarily targets the immune system . It is widely used as an adjuvant in vaccines due to its ability to enhance the immune response . The compound interacts with antigen-presenting cells (APCs), which play a crucial role in initiating the immune response .

Mode of Action

It is believed to enhance the immune response by forming a depot at the site of injection, leading to a slow release of the antigen . This slow release enhances antigen presentation and subsequent T and B cell responses .

Biochemical Pathways

Aluminium triphenolate affects various biochemical pathways. It is involved in the metabolism of aluminium in humans, impacting the absorption, transport, tissue distribution, and excretion of aluminium . It particularly influences metabolic pathways in the bones and brain . Additionally, it has been associated with starch, sucrose, and other carbohydrate metabolic pathways .

Pharmacokinetics

It is known that aluminium compounds, including aluminium triphenolate, can be absorbed by the gastrointestinal tract and distributed to various tissues, including the bones and brain .

Result of Action

The primary result of aluminium triphenolate’s action is the enhancement of the immune response to vaccines . By interacting with APCs and influencing various biochemical pathways, it helps to stimulate a stronger immune response to the antigens present in vaccines . In addition, it has been used as a catalyst for the alkylation of phenols with various alkenes .

Action Environment

The action of aluminium triphenolate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and hence the bioavailability of aluminium compounds . Furthermore, the presence of other substances, such as certain types of ligands, can influence the activity of aluminium triphenolate .

特性

IUPAC Name |

aluminum;triphenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSWAWSNPREEFQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015343 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-27-8 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

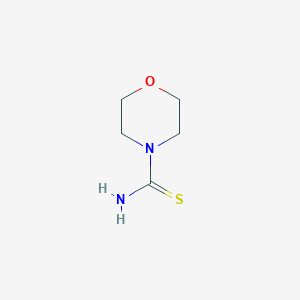

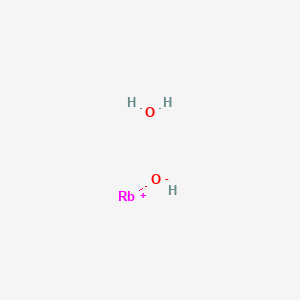

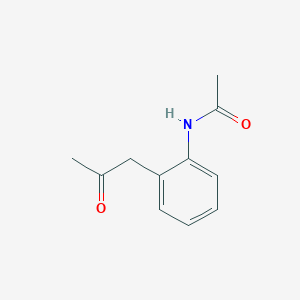

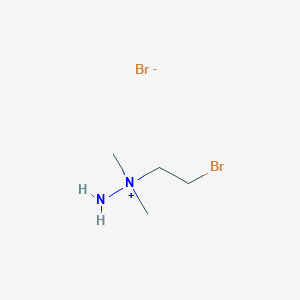

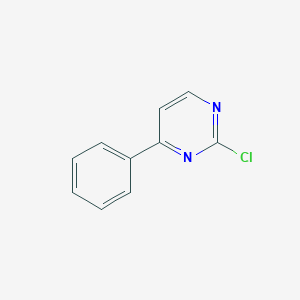

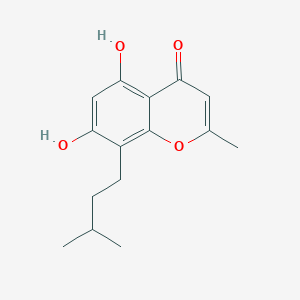

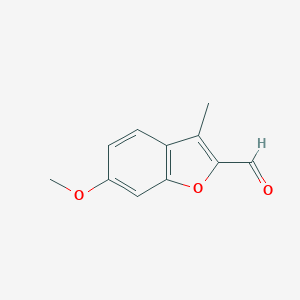

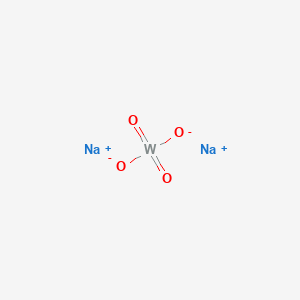

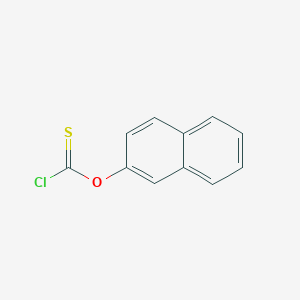

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do aluminium triphenolate catalysts contribute to the synthesis of heterocyclic compounds?

A: Aluminium triphenolates act as potent Lewis acid catalysts in facilitating the coupling reactions between epoxides and various heterocumulenes (like CO2 and SO2) []. This catalytic activity stems from the aluminum center's ability to activate epoxides, making them susceptible to nucleophilic attack by the heterocumulene. This process ultimately leads to the formation of a diverse range of valuable heterocyclic compounds, including cyclic carbonates, sulfites, and oxazolidinones [].

Q2: What makes aluminium triphenolates advantageous over other catalysts in these reactions?

A2: Aluminium triphenolates offer a unique blend of advantages as catalysts in these reactions:

- Tunability: The ligand structure, specifically the substituents on the phenolate rings, can be readily modified. This allows for fine-tuning of the catalyst's activity, selectivity, and stability [].

- Accessibility: These catalysts are easily synthesized, making them a practical choice for research and potential industrial applications [].

- Environmental Considerations: The utilization of aluminium triphenolates enables the incorporation of waste gases like CO2 and SO2 as reactants. This aligns with the growing emphasis on green chemistry principles by utilizing these environmentally harmful gases as valuable synthetic building blocks [].

Q3: Can you provide an example of how the stereoselectivity of aluminium triphenolate catalyzed reactions is controlled?

A: The research highlights the synthesis of carbamates from cyclic epoxides, CO2, and amines []. The researchers successfully controlled the diastereoselectivity (cis vs. trans product formation) by strategically manipulating the reaction conditions to favor either a cyclic carbonate or an oligocarbonate intermediate. These intermediates, due to their inherent configurational differences, ultimately dictate the stereochemical outcome of the final carbamate product []. This exemplifies the potential for fine-tuning reaction conditions to achieve desired stereochemical outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。